

off-target effects of LWY713 and how to measure them

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Compound of Interest		
Compound Name:	LWY713	
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Technical Support Center: LWY713 Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of **LWY713**, a potent and selective FLT3 PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is **LWY713** and what is its primary mechanism of action?

A1: **LWY713** is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Fms-like tyrosine kinase 3 (FLT3) protein.[1] It is composed of a ligand that binds to FLT3 (a gilteritinib warhead) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, joined by a chemical linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of FLT3, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.[1]

Q2: What are the potential sources of off-target effects for LWY713?

A2: Off-target effects of **LWY713** can arise from three main sources:

Troubleshooting & Optimization





- Gilteritinib Warhead Off-Targets: The gilteritinib component may bind to and inhibit other kinases besides FLT3. Known off-targets of gilteritinib include AXL, ALK, and c-kit.[2]
- Cereblon E3 Ligase Binder Off-Targets (Neosubstrates): The pomalidomide-like moiety that recruits Cereblon can independently induce the degradation of other proteins, known as neosubstrates. Common neosubstrates for pomalidomide-based PROTACs are zinc-finger transcription factors such as IKZF1, IKZF3, and ZFP91.[3][4][5]
- Neo-substrates of the Ternary Complex: The formation of the LWY713-FLT3-Cereblon ternary complex might create a novel interface that could lead to the ubiquitination and degradation of proteins other than FLT3 that come into proximity.

Q3: How can I experimentally identify the off-target effects of **LWY713**?

A3: A multi-pronged approach is recommended to comprehensively identify the off-target effects of **LWY713**. Key methodologies include:

- Global Proteomics (Mass Spectrometry): This is the gold standard for unbiasedly identifying all proteins that are degraded upon LWY713 treatment.[6][7]
- Kinome Profiling: Techniques like KINOMEscan or KiNativ can identify other kinases that **LWY713**'s gilteritinib warhead may bind to and potentially inhibit.[8][9]
- Cellular Thermal Shift Assay (CETSA): This method can be used to confirm the engagement
 of LWY713 with its intended target (FLT3) and potential off-targets in a cellular context.[10]
 [11][12][13]
- Ternary Complex Formation Assays: Techniques like NanoBRET, Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) can be used to study the formation and stability of the LWY713-target-E3 ligase complex, which can provide insights into the specificity of the degradation process.[14][15][16][17][18][19][20][21][22]

Q4: I am observing significant cell toxicity that doesn't seem to be solely due to FLT3 degradation. How can I troubleshoot this?

A4: Unexpected cytotoxicity can be a sign of off-target effects. Here's a troubleshooting guide:



- Confirm On-Target Degradation: First, verify that LWY713 is effectively degrading FLT3 at the concentrations you are using via Western Blot or targeted proteomics.
- Dose-Response Analysis: Perform a dose-response curve for both FLT3 degradation and cell viability. A large window between the concentration needed for FLT3 degradation (DC50) and the concentration causing toxicity (IC50) is desirable.
- Use Control Compounds:
 - Inactive Epimer: Use a version of LWY713 with a modification to the Cereblon binder that
 prevents it from engaging the E3 ligase. If the toxicity persists, it suggests an effect
 independent of protein degradation.
 - Gilteritinib alone: Treat cells with gilteritinib to assess the contribution of kinase inhibition (without degradation) to the observed toxicity.
- Global Proteomics: Perform a global proteomics experiment to identify any unintended protein degradation that could be responsible for the toxicity.
- Validate Off-Targets: Once potential off-targets are identified, use techniques like siRNA/CRISPR knockdown of the off-target protein to see if it phenocopies the observed toxicity.

Troubleshooting Guides Guide 1: Global Proteomics Data Analysis



Issue	Potential Cause	Troubleshooting Steps
High variability between replicates	Inconsistent cell culture, sample preparation, or mass spectrometer performance.	- Ensure consistent cell seeding, treatment, and lysis procedures Perform quality control checks on the mass spectrometer.
Discrepancy between proteomics and Western blot data	- Differences in assay sensitivity Antibody cross- reactivity in Western blot.	- Use quantitative proteomics data to guide antibody selection for Western blotting Validate antibody specificity using knockout/knockdown cell lines.
Many downregulated proteins identified	- Secondary effects of FLT3 degradation Widespread off- target effects.	- Use shorter treatment times to focus on direct targets Compare results with an inactive control to filter out non-degradation-related effects.

Guide 2: Cellular Thermal Shift Assay (CETSA)



Issue	Potential Cause	Solution
No target protein signal	- Low expression of the target protein in the chosen cell lineInefficient antibody.	- Select a cell line with higher target protein expression Use a validated antibody for Western blotting and optimize its concentration.
No thermal shift observed	- LWY713 does not stabilize the target protein under the experimental conditions Incorrect temperature range.	- Vary the drug incubation time and concentration Perform a broader temperature range for the melt curve to find the optimal denaturation temperature.
High variability between replicates	- Uneven heating/cooling Inconsistent cell lysis or protein extraction.	- Use a thermal cycler for precise temperature control Ensure complete and consistent cell lysis. Be careful when collecting the supernatant.

Experimental Protocols Protocol 1: Global Proteomics for Off-Target Identification

Objective: To identify all proteins that are degraded upon treatment with **LWY713** in an unbiased manner.

Methodology:

- · Cell Culture and Treatment:
 - Culture a relevant human cell line (e.g., MV4-11 for FLT3-ITD positive AML) to ~70-80% confluency.
 - Treat cells with **LWY713** at a pre-determined optimal concentration (e.g., 10x DC50).



- Include a vehicle control (e.g., DMSO) and a negative control PROTAC (an epimer that does not bind Cereblon).
- Incubate for a duration that maximizes on-target degradation (e.g., 6-24 hours).
- Cell Lysis and Protein Digestion:
 - Harvest and wash the cells with ice-cold PBS.
 - Lyse the cells in a urea-based buffer and determine protein concentration.
 - Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
- Peptide Labeling and Fractionation (Optional but Recommended):
 - Label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
 - Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.
- LC-MS/MS Analysis:
 - Analyze the peptide fractions using a high-resolution mass spectrometer.
 - Acquire data in a data-dependent or data-independent acquisition mode.
- Data Analysis:
 - Process the raw mass spectrometry data using software like MaxQuant or Proteome
 Discoverer to identify and quantify proteins.
 - Perform statistical analysis to identify proteins that are significantly downregulated in the LWY713-treated samples compared to controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **LWY713** with its intended target (FLT3) and potential off-targets in a cellular environment.



Methodology:

- Cell Culture and Compound Treatment:
 - Culture cells to ~80-90% confluency.
 - Treat cells with LWY713 at various concentrations (for isothermal dose-response) or a single saturating concentration (for melt curve) for 1-2 hours at 37°C. Include a vehicle control.
- · Heat Challenge:
 - Harvest and resuspend cells in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots to a range of temperatures (for melt curve) or a single optimized temperature (for isothermal dose-response) for 3 minutes using a thermocycler, followed by cooling.
- · Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
 - Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
 - Carefully collect the supernatant containing the soluble protein fraction.
- · Protein Quantification:
 - Determine the protein concentration of the soluble fractions.
 - Analyze the amount of soluble target protein by Western blotting using a specific antibody.
 - Quantify the band intensities and plot the fraction of soluble protein as a function of temperature (melt curve) or drug concentration (isothermal dose-response curve).



Data Presentation

Table 1: Potential Off-Target Kinases of the Gilteritinib

Warhead

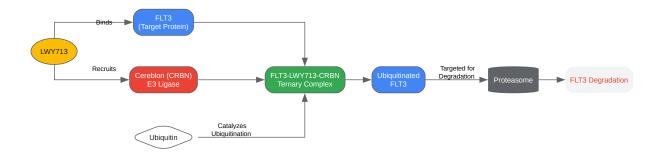
Kinase	Reported Activity of Gilteritinib	Potential Implication for LWY713
AXL	Inhibitory activity	Potential for off-target inhibition, which may contribute to both efficacy and toxicity.[1][2][23]
ALK	Inhibitory activity	Potential for off-target inhibition.[2][8]
c-KIT	Inhibitory activity	Potential for off-target inhibition, particularly relevant in hematopoietic cells.[2]

Table 2: Potential Off-Target Neosubstrates of the Cereblon Binder



Protein	Function	Potential Implication for LWY713
IKZF1 (Ikaros)	Transcription factor in hematopoiesis	Potential for off-target degradation, which could have immunomodulatory effects.[3] [4][24][25]
IKZF3 (Aiolos)	Transcription factor in B-cell development	Potential for off-target degradation, which could have immunomodulatory effects.[3] [4][24][25]
ZFP91	Zinc-finger protein	A known off-target of pomalidomide-based PROTACs; its degradation could lead to unintended biological consequences.[3]
SALL4	Transcription factor involved in development	Degradation is associated with thalidomide-induced teratogenicity.[4][25][26]

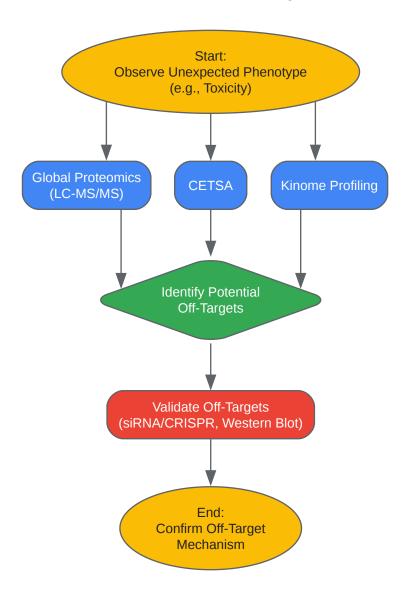
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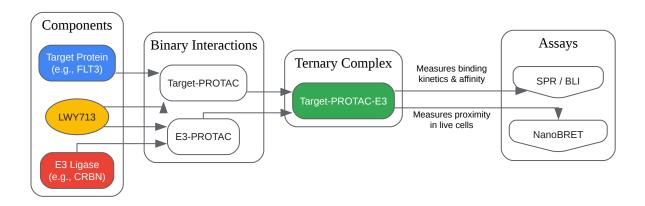
Caption: Mechanism of action of **LWY713**-induced FLT3 degradation.



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Caption: Experimental workflow for identifying and validating off-target effects.





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Caption: Logical relationships in ternary complex formation assays.

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